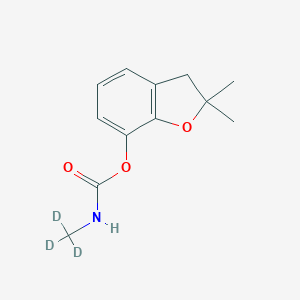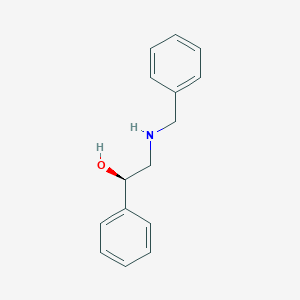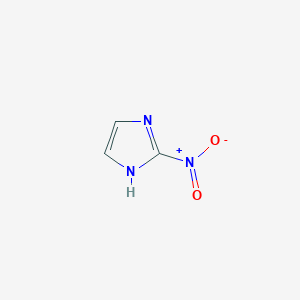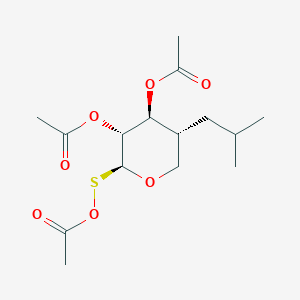
Carbofuran-d3
Vue d'ensemble
Description
Carbofuran-d3 is a deuterated analog of the pesticide, carbofuran . It is used as an analytical standard .
Molecular Structure Analysis
The empirical formula of Carbofuran-d3 is C12H12D3NO3 . Its molecular weight is 224.27 .
Chemical Reactions Analysis
Carbofuran and its derivative pesticides are hydrolyzed to carbofuran in water . These compounds are easily decomposed at the GC/MS injection port . By combining liquid-liquid extraction and temperature programmable inlet on-column injection methods, a sensitive analytical method was established without hydrolysis and thermal decomposition .
Physical And Chemical Properties Analysis
Carbofuran-d3 is an odorless, white or grayish, crystalline solid . It is used in agriculture and environmental applications .
Applications De Recherche Scientifique
Internal Standard for Quantification
Carbofuran-d3 is used as an internal standard for the quantification of carbofuran . This is done by Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) .
Insecticide Research
Carbofuran-d3 is a carbamate insecticide that inhibits acetylcholinesterase (AChE) in insects and mammals . It’s used in research to understand the effects and mechanisms of insecticides on various species.
Toxicology & Xenobiotic Metabolism
Carbofuran-d3 is used in the research area of toxicology and xenobiotic metabolism . It helps in understanding how toxins and foreign substances are metabolized in the body.
Environmental Toxicology
In the field of environmental toxicology, Carbofuran-d3 is used to study the impact of toxins on the environment .
Agriculture
Carbofuran-d3 is used in both animal-based and plant-based agricultural research . It helps in studying the effects of pesticides on crops and livestock.
Water Sample Analysis
Carbofuran-d3 can be used as an internal standard for the quantification of carbofuran in natural water samples . This is done using solid phase extraction (SPE) and polar organic chemical integrative samplers (POCIS) combined with liquid chromatography coupled to tandem mass spectrometry .
Metabolite Analysis
Carbofuran-d3 is used in intracellular metabolite analysis . It has been found to affect aminobenzoate degradation, ubiquinone and terpenoid-quinone biosynthesis, and arginine and proline metabolism .
Degradation Pathway Research
Carbofuran-d3 is used in research to understand the metabolic pathway for the degradation of naphthalene and aminobenzoate .
Mécanisme D'action
Target of Action
Carbofuran-d3, a deuterated analog of the pesticide carbofuran , primarily targets acetylcholinesterase (AChE) in insects and mammals . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .
Mode of Action
Carbofuran-d3 inhibits the action of AChE, preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synapses, resulting in overstimulation of nerves and muscles . The inhibition constants (Kas) for AChE from Musca domestica brain, Apis mellifera brain, and bovine erythrocyte are 9.4, 30, and 210 µM, respectively .
Biochemical Pathways
The inhibition of AChE by Carbofuran-d3 affects the cholinergic pathway, leading to an overstimulation of the nervous system . This overstimulation can cause a variety of symptoms, including muscle weakness, blurred vision, and even respiratory failure in severe cases .
Pharmacokinetics
It is known that carbofuran, the non-deuterated analog, is moderately soluble in water and relatively volatile
Result of Action
The primary result of Carbofuran-d3’s action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of effects, from mild symptoms like salivation and nausea to severe effects like muscle weakness, respiratory failure, and even death in extreme cases .
Safety and Hazards
Propriétés
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEPRVBVGDRKAG-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583577 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbofuran-d3 | |
CAS RN |
1007459-98-4 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1007459-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Carbofuran-d3 used in this study analyzing pesticide residues in sour cherries?
A1: Carbofuran-d3 was utilized as an internal standard in the analysis of pesticide residues in sour cherry samples []. Internal standards, like Carbofuran-d3, are compounds with similar chemical properties to the target analytes but are not present in the original sample. They are added at a known concentration to account for variations during sample preparation and analysis. This allows for more accurate quantification of the pesticide residues present in the sour cherries.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)



![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)


![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)


